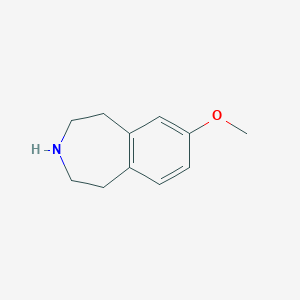

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLWWBQMNIAARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551235 | |

| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50351-80-9 | |

| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine synthesis pathways

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Authored by a Senior Application Scientist

Introduction: The Significance of the 3-Benzazepine Scaffold

The 2,3,4,5-tetrahydro-1H-3-benzazepine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its significance stems from its three-dimensional conformation, which allows for precise spatial orientation of substituents to interact with biological targets. Specifically, the 7-methoxy substituted variant is a crucial intermediate in the synthesis of several key pharmaceutical agents, most notably Fenoldopam.[1] Fenoldopam is a selective dopamine D1 receptor partial agonist used intravenously as a rapid-acting vasodilator to treat severe hypertension.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathways developed for constructing the this compound core. It is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic considerations that guide the choice of a particular synthetic route.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the 7-methoxy-3-benzazepine scaffold reveals several logical bond disconnections, which form the basis for the major synthetic strategies. The key challenge lies in the construction of the seven-membered azepine ring fused to the benzene core. The primary approaches involve forming one of the key C-C or C-N bonds in the final ring-closing step.

Caption: Core retrosynthetic strategies for the 3-benzazepine scaffold.

Pathway 1: Intramolecular Friedel-Crafts Cyclization

One of the most classical and widely employed methods for constructing the benzazepine ring is through an intramolecular Friedel-Crafts type reaction.[3][4][5] This strategy involves the cyclization of a suitable N-substituted phenylethylamine derivative onto the electron-rich aromatic ring.

Mechanistic Rationale

The core of this method is an electrophilic aromatic substitution. A precursor molecule is designed to contain a nucleophilic aromatic ring (the methoxy-substituted benzene) and a side chain bearing a latent electrophile. Upon activation with a strong acid catalyst, the electrophile is generated and subsequently attacked by the aromatic ring to form the seven-membered ring. The choice of acid catalyst is critical; polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃) are commonly used to promote the reaction.[3][4]

Synthetic Workflow

Caption: Workflow for the Friedel-Crafts synthesis of the 3-benzazepine.

Experimental Protocol: Bischler-Napieralski/Friedel-Crafts Variant

This protocol is a representative example of forming the benzazepine core via cyclization to form an intermediate lactam (a benzazepinone), which is then reduced.

-

N-Acylation: To a solution of 3-methoxyphenylethylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture in an ice bath and add chloroacetyl chloride dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature. Perform an aqueous workup to isolate the N-(2-chloroacetyl)-3-methoxyphenylethylamine intermediate.

-

Intramolecular Friedel-Crafts Cyclization: Add the N-chloroacetyl intermediate to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-140 °C) and stir for several hours. The PPA serves as both the solvent and the catalyst. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH or NH₄OH). The resulting precipitate, 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one, is collected by filtration, washed, and dried.

-

Lactam Reduction: The isolated benzazepinone is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃-THF), is added portion-wise at 0 °C. The mixture is then refluxed for several hours to ensure complete reduction of the amide.

-

Final Quench and Purification: The reaction is carefully quenched by the sequential addition of water and aqueous base. The resulting slurry is filtered, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the final this compound.

Pathway 2: Reductive Amination Strategies

Reductive amination offers a powerful and versatile alternative for constructing the 3-benzazepine core.[6][7][8] This approach typically involves the reaction of a dicarbonyl compound with a primary amine, where intramolecular condensation forms two imine (or iminium ion) intermediates that are subsequently reduced in situ to form the heterocyclic ring.

Mechanistic Rationale

This pathway hinges on the chemoselective reduction of an iminium ion in the presence of a carbonyl group.[9] A key precursor is a dialdehyde derived from an appropriate starting material. This dialdehyde reacts with a primary amine (often benzylamine, which also serves as a protecting group) to form a di-imine, which is then cyclized and reduced. Alternatively, a tandem ozonolysis-reductive amination can be performed in one pot from an olefin precursor.[10] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate.[9]

Synthetic Workflow

Caption: Workflow for the Reductive Amination synthesis pathway.

Experimental Protocol: Oxidative Cleavage & Reductive Cyclization

This protocol exemplifies the synthesis starting from a benzonorbornadiene precursor.[10]

-

Oxidative Cleavage: A solution of the appropriate benzonorbornadiene derivative in a solvent mixture (e.g., THF/water) is treated with a catalytic amount of osmium tetroxide (OsO₄) followed by an excess of sodium periodate (NaIO₄). This two-stage process first forms a diol, which is then cleaved by the periodate to yield the corresponding dialdehyde. The reaction is monitored until the starting material is consumed.

-

Tandem Reductive Amination: The crude dialdehyde solution is then subjected to reductive amination without isolation. A nitrogen source, such as ammonium acetate or a primary amine, is added, along with a reducing agent like sodium cyanoborohydride. Acetic acid is often added to catalyze imine formation and generate the iminium ion. The reaction is stirred at room temperature until cyclization is complete.[10]

-

Workup and Purification: The reaction is quenched, and the pH is adjusted to be basic. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. Purification via chromatography affords the 3-benzazepine product. If a protecting group like benzylamine was used, a final deprotection step (e.g., catalytic hydrogenation) is required.

Pathway 3: Modern Asymmetric Synthesis via Catalytic Hydrogenation

With the increasing demand for enantiomerically pure pharmaceuticals, asymmetric synthesis has become paramount. A highly efficient and elegant method for accessing chiral 3-benzazepines is the iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor.[11][12]

Mechanistic Rationale

This method constructs the crucial chiral center at the C1 position with high enantioselectivity. The synthesis begins by creating a 1,2-dihydro-3-benzazepine derivative, which contains a C=C double bond within the seven-membered ring. This olefin is then hydrogenated using a chiral catalyst. The catalyst, typically an Iridium complex with a chiral N,P-ligand, coordinates to the double bond and delivers hydrogen from a specific face, thereby dictating the stereochemistry of the final product. This approach has been shown to produce 1-substituted tetrahydro-3-benzazepines with excellent enantiomeric excess (ee).[11][12]

Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of 3-benzazepines.

Key Aspects of the Protocol

-

Substrate Synthesis: The ene-carbamate precursor is typically synthesized from a corresponding benzazepinone. The ketone is converted to an enolate and then trapped, for example, as a triflate. The nitrogen is protected as a carbamate (e.g., Boc or Cbz group), which is important for the subsequent hydrogenation step.

-

Asymmetric Hydrogenation: The ene-carbamate substrate is dissolved in a degassed solvent (e.g., dichloromethane) in a high-pressure reactor. A catalytic amount of the chiral iridium complex is added. The reactor is then pressurized with hydrogen gas (e.g., 50-100 bar) and stirred at room temperature for 12-24 hours.[11]

-

Isolation: Upon completion, the pressure is released, and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield the enantioenriched tetrahydro-3-benzazepine product. The enantiomeric excess is determined by chiral HPLC or SFC analysis.

Comparative Analysis of Synthetic Pathways

| Feature | Friedel-Crafts Pathway | Reductive Amination | Asymmetric Hydrogenation |

| Key Transformation | Intramolecular electrophilic substitution | Intramolecular reductive amination | Catalytic asymmetric hydrogenation |

| Starting Materials | Readily available phenylethylamines | Olefins (e.g., benzonorbornadiene) | Benzazepinones |

| Number of Steps | Typically 3-4 steps | Can be 2-3 steps (or one-pot) | Typically 3-4 steps |

| Typical Overall Yield | Moderate | Moderate to Good | Good to Excellent |

| Stereocontrol | Achiral (produces racemate) | Achiral (produces racemate) | Excellent enantioselectivity (>95% ee)[11] |

| Advantages | Robust, well-established chemistry | Can be performed as a tandem reaction | Provides direct access to enantiopure products |

| Disadvantages | Harsh conditions (strong acid, high temp.) | Use of toxic reagents (OsO₄, O₃) | Requires specialized chiral catalysts, high pressure |

| Scalability | Generally good | Can be challenging due to reagents | Scalable to gram scale and beyond[11] |

Conclusion

The synthesis of this compound can be accomplished through several distinct and effective pathways. Classical methods like the Friedel-Crafts cyclization remain robust and reliable for producing racemic material and are well-suited for large-scale production where stereochemistry is not an immediate concern. Reductive amination strategies offer clever and often more convergent routes. The forefront of modern synthesis, however, is clearly demonstrated by the catalytic asymmetric approaches. The iridium-catalyzed hydrogenation of ene-carbamates provides a state-of-the-art solution for producing highly enantioenriched 3-benzazepine scaffolds, which is essential for the development of next-generation chiral therapeutics. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the critical need for stereochemical control.

References

-

Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic Letters, 9(16), 3017–3020. [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

-

CSIRO Publishing. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635–645. [Link]

-

ResearchGate. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]

-

Li, J. J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(12), 5446–5453. [Link]

-

ResearchGate. (2015). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε-Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]

-

RSC Publishing. (n.d.). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. [Link]

-

ResearchGate. (2014). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

-

Weinstock, J., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam. Journal of Medicinal Chemistry, 29(11), 2315–2325. [Link]

-

Myers, A. (n.d.). Myers Chem 115: Reductive Amination. [Link]

-

Assiut University, Faculty of Science. (n.d.). Friedel-Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel-Crafts Cyclialkylations. [Link]

-

Andersson, H., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2030–2035. [Link]

-

ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

-

Andersson, H., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ACS Publications. [Link]

-

Wikipedia. (n.d.). Fenoldopam. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 305. [Link]

Sources

- 1. Fenoldopam - Wikipedia [en.wikipedia.org]

- 2. Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel-Crafts Cyclialkylations | Faculty of Science [b.aun.edu.eg]

- 6. jocpr.com [jocpr.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary: This document provides a comprehensive technical overview of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzazepine class, this molecule serves as a valuable scaffold for developing therapeutics targeting the central nervous system (CNS). This guide delves into its core physicochemical properties, analytical characterization methodologies, synthetic pathways, and chemical stability. The narrative emphasizes the causal reasoning behind experimental choices and the implications of these properties for formulation, bioavailability, and pharmacological activity, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Significance

Molecular Structure and Identifiers

This compound is a bicyclic molecule featuring a seven-membered azepine ring fused to a methoxy-substituted benzene ring. The hydrochloride salt is the most common form in research and development due to its enhanced stability and solubility.[1]

Caption: Chemical Structure of the free base.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound hydrochloride | [1] |

| CAS Number | 17639-46-2 (for hydrochloride salt) | [2][3][4] |

| Molecular Formula | C₁₁H₁₆ClNO (hydrochloride) | [2][3][4] |

| Molecular Weight | 213.71 g/mol (hydrochloride) | [2][3][4] |

| SMILES | COC1=CC2=C(CCNCC2)C=C1.Cl | [4] |

| InChIKey | YFBDYBMSVIMNCQ-UHFFFAOYSA-N (for free base) | |

Significance in Drug Discovery

The benzazepine scaffold is a cornerstone in the development of CNS-active agents. These compounds are known to interact with various neurotransmitter systems, with many derivatives acting as modulators of dopamine and serotonin receptors.[1][3] Such activity makes them prime candidates for treating neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][5]

The specific inclusion of a methoxy group at the 7-position is a strategic choice in medicinal chemistry. This group can increase the molecule's lipophilicity just enough to potentially enhance its ability to cross the blood-brain barrier, a critical hurdle for any CNS drug candidate.[5] Furthermore, its hydrogen bond accepting capability can influence receptor binding interactions. Consequently, this compound serves as a crucial intermediate and structural template for creating novel therapeutics.[3]

Core Physicochemical Properties

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its efficacy and formulation strategy.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Implication for Drug Development |

|---|---|---|

| Physical Form | Typically a solid (as hydrochloride salt). | Affects handling, processing, and formulation (e.g., for tablets or capsules). |

| Aqueous Solubility | Enhanced as the hydrochloride salt. | The salt form is preferred for developing aqueous-based formulations for oral or parenteral delivery.[1] |

| Lipophilicity (LogP/LogD) | Moderate lipophilicity is expected. A related tetramethyl analog has a LogD (pH 7.4) of 2.37.[1] | A balanced LogP is crucial for CNS drugs, allowing for both sufficient aqueous solubility and permeability across the blood-brain barrier.[5] |

| pKa | The secondary amine in the azepine ring is basic. (Specific value not available). | The pKa determines the ionization state at physiological pH, which governs solubility, receptor interaction, and membrane passage. |

| Purity | Research-grade material is typically ≥97% pure.[2] | High purity is essential to ensure that biological activity is attributable to the target compound and not impurities. |

Solubility Profile

Rationale: Solubility is a critical factor for bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluid to be absorbed.

-

Aqueous Solubility: The free base form, containing a secondary amine, is expected to have low aqueous solubility. The conversion to a hydrochloride salt is a standard and effective strategy to significantly improve this parameter. This is achieved by protonating the basic nitrogen atom in the azepine ring, forming an ionic species that is more readily solvated by water.[1]

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), which are commonly used as vehicles in preclinical in vitro and in vivo studies.

Lipophilicity

Rationale: Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a molecule's ability to permeate biological membranes.

Analytical Characterization and Protocols

Ensuring the identity, purity, and structural integrity of a compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The choice of method parameters is dictated by the molecule's properties. For this compound, a reverse-phase method is most appropriate due to its moderate polarity. The aromatic ring provides a strong chromophore for UV detection.

Step-by-Step Protocol for Purity Assessment:

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its hydrophobic stationary phase, which will retain the analyte.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is the organic modifier used to elute the compound.

-

-

Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15-20 minutes allows for the separation of the main compound from earlier-eluting polar impurities and later-eluting non-polar impurities.

-

Detection: UV detection at approximately 280 nm is selected to leverage the absorbance of the substituted benzene ring.

-

Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility and sharp injection peaks.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: A typical workflow for HPLC-based purity validation.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methoxy group (~3.8 ppm), and a series of aliphatic signals for the methylene and methine protons of the tetrahydroazepine ring. Conformational studies on related 2-benzazepines show that the seven-membered ring can undergo chair-to-chair interconversion, which can be studied with variable temperature NMR.[6]

-

¹³C NMR: The spectrum would confirm the number of unique carbon atoms, with signals for the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons (20-60 ppm).

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. Using electrospray ionization in positive mode (ESI+), the expected primary ion would be the protonated molecule [M+H]⁺, where M is the free base. This allows for precise mass determination, confirming the molecular formula.

Synthesis and Stability

Overview of Synthetic Strategies

The synthesis of structurally complex amines like 3-benzazepines often requires advanced methods, particularly for controlling stereochemistry, which is critical for pharmacological activity.

-

Asymmetric Hydrogenation: A highly efficient and modern approach involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamate precursors. This method allows for the synthesis of specific enantiomers of 1-substituted tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee) and high yields.[7] This is crucial for developing single-enantiomer drugs, which typically have better therapeutic indices than racemic mixtures.

-

Other Methods: More traditional, often racemic, syntheses of the 3-benzazepine core have been developed through strategies such as intramolecular Friedel-Crafts-type alkylations, ring enlargement reactions, and reductive cyclizations.[7]

Caption: Conceptual diagram of modern asymmetric synthesis.[7]

Chemical Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: The hydrochloride salt is generally stable under standard laboratory conditions. Commercial suppliers recommend storage at room temperature.[2][3]

-

Potential Liabilities: The secondary amine can be susceptible to oxidation over long periods or under harsh conditions. The methoxy group is generally stable but can be cleaved under strongly acidic conditions (e.g., using BBr₃).[1] It is advisable to store the compound in a well-sealed container, protected from light and moisture.

Conclusion: Implications for Drug Development

The physicochemical properties of this compound make it a highly tractable and promising scaffold for CNS drug discovery. Its profile suggests a molecule that can be readily formulated, possesses the potential for good oral bioavailability, and has the structural features required to cross the blood-brain barrier.

-

The basic amine allows for the formation of highly soluble hydrochloride salts, simplifying formulation development.

-

The balanced lipophilicity , conferred in part by the methoxy group, is a desirable trait for achieving CNS penetration.[5]

-

The established analytical protocols provide a robust framework for quality control throughout the development pipeline.

-

Modern asymmetric synthetic routes enable the efficient and scalable production of single-enantiomer candidates, aligning with current regulatory and scientific standards.[7]

References

-

7-methoxy-2, 3, 4, 5-tetrahydro-1H-3-benzazepine hydrochloride, min 97%, 500 mg. (n.d.). Infinity Scientific. [Link]

-

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. (n.d.). MySkinRecipes. [Link]

-

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (n.d.). MySkinRecipes. [Link]

-

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. (n.d.). PubChem. [Link]

-

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. (n.d.). PubChem. [Link]

-

Lennon, J., & Proctor, G. R. (1979). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. Journal of the Chemical Society, Perkin Transactions 1, 2009-2013. [Link]

-

Katritzky, A. R., et al. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

-

Leeson, P. D., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

-

2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

-

7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (n.d.). LookChem. [Link]

-

Wang, Y., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 1965–1970. [Link]

-

Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]

-

Peyronneau, M., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[8]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. [Link]

Sources

- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]

- 4. This compound hydrochloride | 17639-46-2 | SAA63946 [biosynth.com]

- 5. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C11H13NO2 | CID 4674196 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Neuroactive Scaffold: A Technical Guide to the Discovery and History of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a key heterocyclic scaffold in medicinal chemistry. From its synthetic origins to its emergence as a significant pharmacophore, particularly as a modulator of dopamine receptors, this document provides a comprehensive overview for researchers in neuroscience and drug discovery. We will delve into the foundational synthetic methodologies, the evolution of its pharmacological understanding, and its role in the broader context of benzazepine chemistry, supported by detailed protocols, data, and pathway visualizations.

Introduction: The Benzazepine Framework in Neuropharmacology

The 3-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in the development of centrally active therapeutic agents. The inherent conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling tailored interactions with a variety of G-protein coupled receptors (GPCRs). The historical development of benzazepines is intertwined with the broader exploration of benzodiazepines, which were serendipitously discovered in the 1950s and quickly rose to prominence for their anxiolytic and sedative properties. This success spurred further investigation into related heterocyclic systems, including the benzazepine family, with a focus on modulating neurotransmitter systems beyond GABA, such as dopamine and serotonin.

This compound emerged from this exploratory landscape as a compound of significant interest due to its structural features that suggested potential interactions with dopamine receptors. The strategic placement of a methoxy group at the 7-position was hypothesized to influence receptor affinity and selectivity, as well as pharmacokinetic properties like blood-brain barrier penetration.[1] This guide will trace the scientific journey of this specific molecule, from its first synthesis to its characterization as a tool for understanding and potentially treating neurological disorders.

The Dawn of a Scaffold: Early Synthetic Explorations

While a definitive "discovery" paper for this compound is not readily identifiable in seminal literature, its synthesis is rooted in the broader development of methods for constructing the 3-benzazepine ring system. Early approaches often involved multi-step sequences, with a key challenge being the efficient formation of the seven-membered azepine ring.

One of the foundational strategies for the synthesis of the 3-benzazepine core involves the ring expansion of smaller, more readily accessible precursors. For instance, a common approach has been the ring expansion of substituted 1,2,3,4-tetrahydroquinolines.[2]

Conceptual Synthetic Pathway

A generalized synthetic approach leading to the 7-methoxy-3-benzazepine scaffold is outlined below. This pathway illustrates the core chemical logic employed in early syntheses of this class of compounds.

Figure 1: Conceptual synthetic workflow for the construction of the 3-benzazepine scaffold from a tetrahydroquinoline precursor.

A more specific, though still generalized, synthetic route involves the cyclization of a suitably substituted phenethylamine derivative. This approach offers a more direct route to the benzazepine core.

General Synthetic Protocol for 3-Benzazepine Analogs

The following protocol outlines a representative multi-step synthesis for creating the 3-benzazepine skeleton, which can be adapted for the synthesis of the 7-methoxy derivative.

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide

-

3,4-dimethoxyphenylacetic acid is reacted with aminoacetaldehyde dimethyl acetal.[3]

-

The reaction is typically carried out in a solvent immiscible with water, such as toluene.[3]

-

The reaction mixture is heated to facilitate the amidation reaction.

Step 2: Cyclization to form the Benzazepine Ring

-

The resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide is treated with a strong acid.[3]

-

A common reagent for this cyclization is a mixture of acetic acid and concentrated hydrochloric acid.[3]

-

This acid-catalyzed reaction promotes the intramolecular cyclization to form the 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one.[3]

Step 3: Reduction and Modification

-

The resulting benzazepinone can then be reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding tetrahydro-3-benzazepine.

-

Further chemical modifications can be performed to introduce or alter substituents on the aromatic ring or the nitrogen atom.

This general methodology has been cited in various patents related to the synthesis of more complex benzazepine derivatives, highlighting its foundational importance.[3]

Pharmacological Characterization: A Focus on the Dopamine System

The primary pharmacological interest in this compound and its analogs lies in their ability to modulate dopamine receptors. Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and cognitive function. Dysregulation of the dopamine system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Initial studies on benzazepine derivatives revealed their potential to interact with dopamine D1 and D2 receptors. The 7-methoxy substitution, in particular, was found to enhance the binding affinity for D2 dopamine receptors in some series of compounds.[1]

Mechanism of Action: Dopamine Receptor Modulation

This compound is believed to exert its effects by binding to dopamine receptors, acting as either an agonist, antagonist, or partial agonist, depending on the specific context and the presence of other substituents. The interaction with the receptor can trigger or block downstream signaling cascades, thereby modulating neuronal activity in dopamine-rich brain regions such as the striatum and prefrontal cortex.

Figure 2: Simplified signaling pathway of the D2 dopamine receptor, illustrating the modulatory role of this compound.

Structure-Activity Relationships (SAR)

The exploration of SAR within the 3-benzazepine class has provided valuable insights into the structural requirements for potent and selective dopamine receptor ligands. Key findings include:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence receptor affinity and selectivity. The 7-methoxy group is a key feature that has been shown to be favorable for D2 receptor binding in certain contexts.[1]

-

Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the azepine ring plays a crucial role in determining whether a compound acts as an agonist or an antagonist, as well as influencing its potency.

-

Stereochemistry: The stereochemistry at any chiral centers within the molecule can have a profound impact on biological activity, with enantiomers often exhibiting different pharmacological profiles.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound and its derivatives has positioned them as promising candidates for the treatment of various central nervous system disorders.

-

Neurological Disorders: Their ability to modulate dopamine receptors makes them relevant for conditions such as Parkinson's disease and schizophrenia.[1][4]

-

Antidepressant and Anxiolytic Effects: Some benzazepine analogs have shown potential in regulating mood and anxiety, suggesting possible applications as antidepressants or anxiolytics.[4]

The 7-methoxy-3-benzazepine scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on:

-

Developing more selective ligands: Fine-tuning the structure to achieve higher selectivity for specific dopamine receptor subtypes (e.g., D2 vs. D3) could lead to therapies with improved efficacy and fewer side effects.

-

Exploring polypharmacology: Designing ligands that interact with multiple targets (e.g., both dopamine and serotonin receptors) may offer novel therapeutic approaches for complex psychiatric disorders.

-

Application as research tools: Radiolabeled versions of benzazepine derivatives are being developed as imaging agents for positron emission tomography (PET) to study dopamine receptor distribution and function in the living brain.

Conclusion

The journey of this compound from a novel heterocyclic structure to a valuable pharmacophore in neuroscience research exemplifies the intricate process of drug discovery. Its history is a testament to the importance of synthetic chemistry in creating new molecular entities and the power of pharmacology in elucidating their biological functions. As our understanding of the complexities of the central nervous system deepens, the 3-benzazepine scaffold, with the 7-methoxy substitution as a key feature, is poised to remain a significant area of investigation for the development of the next generation of neurotherapeutics.

References

- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]

- 2. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. EP3221297B1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]

- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]

A Technical Guide to the Characterization of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as a Dopamine Receptor Modulator

Abstract

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a cornerstone in the development of dopaminergic ligands, yielding compounds with significant therapeutic potential for neurological and psychiatric disorders.[1] This guide provides a comprehensive technical framework for the pharmacological characterization of a specific derivative, 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. We delve into the foundational principles of dopamine receptor signaling, present a structured workflow for compound evaluation, and provide detailed, field-proven protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the modulatory activity of novel benzazepine analogs at dopamine receptors.

Foundational Principles: Dopamine Receptor Signaling Paradigms

Dopamine is a critical neurotransmitter that modulates a host of vital brain functions, including motor control, motivation, and cognition, through its interaction with G protein-coupled receptors (GPCRs).[2][3] These receptors are broadly classified into two families based on their structure and downstream signaling effects: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] A thorough understanding of these pathways is essential for interpreting the activity of any novel modulator.

-

D1-like Receptor Signaling (Gαs/olf-Coupled): The activation of D1 and D5 receptors by an agonist leads to the coupling of the stimulatory G-protein, Gαs (or Gαolf in the striatum).[5] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP acts as a crucial second messenger, primarily activating Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the key signaling integrator DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[3]

-

D2-like Receptor Signaling (Gαi/o-Coupled): Conversely, activation of D2, D3, and D4 receptors engages the inhibitory G-protein, Gαi/o.[5] This action directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[3]

-

G-Protein-Independent Signaling (β-Arrestin Pathway): Beyond these canonical G-protein pathways, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[7] β-arrestin recruitment serves two primary functions: it sterically hinders further G-protein coupling, leading to signal desensitization, and it can initiate a separate wave of G-protein-independent signaling by acting as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway.[5][7] Ligands that preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) are termed "biased agonists," a concept of growing therapeutic interest.[8]

The following diagram illustrates the interplay between these primary signaling cascades upon dopamine receptor activation.

A Phased Approach: In Vitro Characterization Workflow

A systematic, tiered approach is critical to efficiently and comprehensively characterize a novel compound like this compound. This workflow ensures that foundational binding data is gathered before committing resources to more complex functional and mechanistic studies.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. The following sections detail the methodologies for the core assays in the characterization workflow.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[9] The resulting inhibitory constant (Ki) is a fundamental measure of a drug's potency at the molecular target.

Causality Behind Experimental Choices:

-

Membrane Preparations: Using membrane fractions from cells overexpressing a single dopamine receptor subtype isolates the target from other cellular components, ensuring the binding interaction is specific.[10]

-

Filtration: Rapid filtration through glass fiber filters is a highly effective method to separate the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).[10][11] This step is critical for accurate quantification.

-

Non-Specific Binding: Including a condition with a high concentration of a known, non-radioactive ligand (e.g., haloperidol for D2-like receptors) is essential to define the amount of radioligand that binds non-specifically to the filter or lipids.[9] True specific binding is calculated by subtracting this value from total binding.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest HEK293 or CHO cells stably expressing the human dopamine receptor of interest (e.g., D1, D2, or D3).

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[9]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Assay Execution (96-well plate format):

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

To each well, add in sequence:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

-

-

Filtration and Counting:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[10]

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding at each test compound concentration.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Protocol 2: cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cAMP. It is the gold standard for determining whether a compound is an agonist, antagonist, or inverse agonist at a Gs- or Gi-coupled receptor.[14]

Causality Behind Experimental Choices:

-

Gs-Coupled (D1-like) Agonist Mode: In this mode, an agonist will stimulate adenylyl cyclase, leading to a measurable increase in cAMP from baseline.[6]

-

Gi-Coupled (D2-like) Agonist Mode: Because D2-like receptors inhibit adenylyl cyclase, their agonist activity can only be measured if cAMP levels are first artificially elevated.[6] Forskolin, a direct activator of adenylyl cyclase, is used for this purpose. A Gi-agonist will then produce a measurable decrease from the forskolin-stimulated cAMP level.[6]

-

HTRF Technology: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust detection method based on FRET. It uses a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Cellular cAMP produced during the assay competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[15]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., CHO-K1) stably expressing the human dopamine receptor of interest.

-

Plate cells in a 384-well assay plate and culture overnight to allow for adherence.

-

-

Assay Execution (Gs-Coupled Agonist Mode):

-

Prepare serial dilutions of the test compound.

-

Aspirate the culture medium and add the test compound dilutions to the cells. Include a known agonist (e.g., dopamine) as a positive control.

-

Incubate for 30 minutes at room temperature.

-

Add the HTRF lysis and detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).[15]

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Assay Execution (Gi-Coupled Agonist Mode):

-

The procedure is similar to the Gs-coupled mode, but the test compound is added in conjunction with a fixed concentration of forskolin (typically an EC80 concentration, predetermined).[6]

-

The positive control will be a known Gi-agonist (e.g., quinpirole for D2) plus forskolin, which should show a decrease in signal relative to forskolin alone.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665nm/620nm * 10,000).

-

Convert the ratio to cAMP concentration using a standard curve run in parallel.[15]

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values.

-

Protocol 3: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to an activated receptor, providing a readout for G-protein-independent signaling and a tool to identify biased agonism.[8] The DiscoverX PathHunter® assay is a widely used platform for this purpose.[16][17]

Causality Behind Experimental Choices:

-

Enzyme Fragment Complementation (EFC): This technology is a powerful tool for detecting protein-protein interactions. The receptor is tagged with a small peptide fragment of β-galactosidase (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the receptor forces the complementation of the two fragments, creating a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8] This provides a direct, quantifiable measure of the interaction.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use the PathHunter® cell line co-expressing the ProLink-tagged dopamine receptor of interest and the EA-tagged β-arrestin.[8]

-

Plate cells in a 384-well white, solid-bottom assay plate and culture for the duration specified by the manufacturer.

-

-

Assay Execution:

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions directly to the cells in the assay plate.

-

Incubate the plate for 90 minutes at 37°C in a humidified incubator.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a standard chemiluminescence plate reader.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of the test compound.

-

Fit the data using a non-linear regression model to determine the EC50 and Emax values for β-arrestin recruitment.

-

Compare these values to those obtained from the cAMP assay to assess for functional bias.

-

Data Interpretation and SAR Context

The ultimate goal of the characterization workflow is to build a comprehensive pharmacological profile of the test compound. The quantitative data generated from the core assays should be summarized for clear comparison.

Illustrative Data Presentation:

The following table presents a hypothetical data profile for a compound like this compound, demonstrating how the results would be organized.

| Target | Assay Type | Parameter | Illustrative Value |

| Dopamine D1 | Radioligand Binding | pKi (nM) | 7.5 (32 nM) |

| cAMP Accumulation | pEC50 (nM) | 7.2 (63 nM) | |

| cAMP Accumulation | Emax (%) | 85% (vs. Dopamine) | |

| β-Arrestin Recruitment | pEC50 (nM) | 6.1 (794 nM) | |

| β-Arrestin Recruitment | Emax (%) | 40% (vs. Dopamine) | |

| Dopamine D2 | Radioligand Binding | pKi (nM) | 6.0 (1000 nM) |

| cAMP Inhibition | pEC50 (nM) | < 5.0 (>10,000 nM) | |

| cAMP Inhibition | Emax (%) | Not Active | |

| Dopamine D3 | Radioligand Binding | pKi (nM) | 6.8 (158 nM) |

| cAMP Inhibition | pEC50 (nM) | 6.5 (316 nM) | |

| cAMP Inhibition | Emax (%) | -50% (Antagonist) |

Interpretation of Illustrative Data:

-

Receptor Selectivity: This hypothetical compound shows the highest affinity for the D1 receptor (Ki = 32 nM), with ~5-fold selectivity over D3 and >30-fold selectivity over D2.

-

Functional Profile: It acts as a potent, high-efficacy partial agonist at the D1 receptor in the G-protein pathway (cAMP). It shows no agonist activity at the D2 receptor and acts as an antagonist at the D3 receptor.

-

Biased Agonism: At the D1 receptor, the compound is significantly more potent and efficacious at activating the G-protein/cAMP pathway (EC50 = 63 nM, Emax = 85%) compared to the β-arrestin pathway (EC50 = 794 nM, Emax = 40%). This profile suggests the compound is a G-protein-biased D1 receptor partial agonist.

Structure-Activity Relationship (SAR) Insights:

The pharmacological profile of a benzazepine is highly dependent on its substitution pattern.

-

7,8-Dihydroxy Moiety: Compounds like Fenoldopam and SCH-23390, which feature hydroxyl groups at the 7 and 8 positions, are classic D1-like selective ligands.[18][19] These hydroxyls are thought to mimic the catechol group of dopamine, forming key hydrogen bonds within the receptor's binding pocket.

-

7-Methoxy Substitution: Replacing one of these hydroxyls with a methoxy group, as in this compound, can have several effects. It increases lipophilicity, which may enhance blood-brain barrier penetration.[20] It also alters the hydrogen bonding capacity. This modification could explain a shift in selectivity or a change from full to partial agonism, as the interaction with the receptor is fundamentally altered compared to the dihydroxy analogs. The exploration of such analogs is crucial for fine-tuning the pharmacological profile of a lead compound.[21]

Conclusion

This compound represents an important analog within a pharmacologically validated class of dopamine receptor modulators. By employing the structured, multi-tiered characterization workflow detailed in this guide—encompassing radioligand binding, G-protein functional assays, and β-arrestin recruitment assays—researchers can rigorously define its affinity, potency, efficacy, and potential for biased signaling. This systematic approach is indispensable for elucidating the compound's mechanism of action and evaluating its potential as a novel therapeutic agent for dopamine-related CNS disorders.

References

-

Wang T, Li Z, Cvijic ME, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Shukla AK. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology. [Link]

-

Roundtree, I., et al. (2023). Dopamine receptor signaling pathways and associated diseases. ResearchGate. [Link]

-

Vedel, L., Bräuner-Osborne, H., & Mathiesen, J. M. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Semantic Scholar. [Link]

-

Vedel L, Bräuner-Osborne H, Mathiesen JM. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening. [Link]

-

QIAGEN. Dopamine Receptor Signaling. GeneGlobe. [Link]

-

Wikipedia. Dopamine receptor. [Link]

-

Zhang, J. H., et al. (1999). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. [Link]

-

Valjent, E., et al. (2013). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits. [Link]

-

Beaulieu, J. M., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]

-

Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Wang T, Li Z, Cvijic ME, et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

-

DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

Y-H. A. Chen, et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

-

Van der Mey, M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. [Link]

-

Schmidt, J. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

K. Ito, et al. (1979). Substituted 2,3,4,5-tetrahydro-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-naphth[1,2-d] azepine derivatives. Semantic Scholar. [Link]

-

Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]

-

Katritzky, A. R., et al. (1998). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Li, W., et al. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]

-

Hsieh, C.-E., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

-

Bigge, C. F., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. [Link]

-

Perrone, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [Link]

-

Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (1995). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. [Link]

-

P. A. Daley, et al. (1990). Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines. Journal of Medicinal Chemistry. [Link]

-

Weinstock, J., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]

-

Fischer, S., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[22]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. [Link]

-

K. N. Allen, et al. (2016). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. PubMed Central. [Link]

-

PubChemLite. 7-methoxy-2,3,4,5-tetrahydro-1h-2-benzazepine hydrochloride. [Link]

-

National Center for Biotechnology Information. (2025). 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine MeSH Descriptor Data. [Link]

-

National Center for Biotechnology Information. (2026). 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine MeSH Descriptor Data. [Link]

-

Kung, H. F., et al. (1988). (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5- tetrahydro-1H-3-benzazepine: a potential CNS D-1 dopamine receptor imaging agent. Journal of Medicinal Chemistry. [Link]

- CENES LIMITED. (2000). DOPAMINE D1 RECEPTOR AGONIST COMPOUNDS.

-

LookChem. 7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]

-

National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Micheli, F., & Heidbreder, C. A. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. [Link]

-

Terry, P. (1997). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews. [Link]

Sources

- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]

- 21. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]

- 22. Dopamine receptor - Wikipedia [en.wikipedia.org]

Structural analogs of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

An In-Depth Technical Guide to the Structural Analogs of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting central nervous system (CNS) receptors. The introduction of a methoxy group at the 7-position significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, particularly their ability to cross the blood-brain barrier and their affinity for dopamine and serotonin receptors.[1] This guide provides a comprehensive exploration of the structural analogs of this compound, detailing synthetic methodologies, structure-activity relationships (SAR), pharmacological evaluation protocols, and therapeutic potential. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel CNS-active agents.

Introduction: The 3-Benzazepine Scaffold

The 3-benzazepine framework, characterized by a seven-membered azepine ring fused to a benzene core, is a key structural motif in neuropharmacology.[2] These compounds are cyclized phenethylamines, structurally related to tetrahydroisoquinolines, and serve as versatile modulators of monoamine receptors.[3] Their primary pharmacological significance lies in their interaction with dopamine (D₁, D₂, D₃) and serotonin (5-HT₂ₐ, 5-HT₂₋, 5-HT₂₋) receptors.[3][4] This interaction makes them prime candidates for developing treatments for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][5]

The 7-methoxy substitution is a critical modification. The methoxy group is a lipophilic electron-donating group that can enhance the molecule's ability to penetrate the blood-brain barrier, a crucial step for CNS drug efficacy.[1] Furthermore, its position on the aromatic ring directly influences receptor binding and functional activity, making it a key anchor point for SAR exploration.

Synthetic Strategies for 3-Benzazepine Analogs

The synthesis of substituted 2,3,4,5-tetrahydro-1H-3-benzazepines is a well-established field, yet it offers considerable flexibility for generating chemical diversity. The choice of synthetic route is dictated by the desired substitution pattern on both the aromatic and azepine rings.

Core Scaffold Synthesis: A Generalized Approach

Numerous methods have been developed to construct the core 3-benzazepine ring system. Common strategies include intramolecular Friedel-Crafts-type alkylations, ring expansions, and reductive cyclizations.[6][7] A highly efficient and increasingly utilized method is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which provides excellent enantioselectivity for producing chiral 1-substituted analogs.[6][7]

The following diagram illustrates a generalized workflow for the synthesis and diversification of 7-methoxy-3-benzazepine analogs.

Caption: Generalized Synthetic Workflow for 3-Benzazepine Analogs.

Protocol: Representative Synthesis of a 1-Aryl-7-Methoxy-3-Benzazepine

This protocol outlines a representative synthesis using an intramolecular Friedel-Crafts reaction, a robust method for creating 1-substituted benzazepines.

Objective: To synthesize 1-(4-chlorophenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Step 1: Synthesis of the N-phenethyl amide precursor.

-

To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction at room temperature for 2 hours until gas evolution ceases.

-

Concentrate the mixture in vacuo to yield the acid chloride.

-

Dissolve the crude acid chloride in DCM (0.5 M) and cool to 0°C.

-

Add 2-(4-chlorophenyl)ethan-1-amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide precursor.

Step 2: Intramolecular Friedel-Crafts Cyclization (Pomeranz-Fritsch-Bobbitt reaction).

-

Dissolve the amide precursor (1.0 eq) in trifluoroacetic acid (TFA, 0.2 M).

-

Add trifluoroacetic anhydride (TFAA, 2.0 eq) and heat the mixture to 60°C for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture with 6M NaOH to pH > 10.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude cyclic imine.

Step 3: Reduction to the Tetrahydro-3-benzazepine.

-

Dissolve the crude imine in methanol (0.3 M) and cool to 0°C.

-

Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract the product with DCM (3x).

-

Combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.

Structure-Activity Relationships (SAR)

The pharmacological profile of 7-methoxy-3-benzazepine analogs is highly dependent on the nature and position of substituents on the scaffold. Understanding these relationships is crucial for designing molecules with desired selectivity and functional activity.

The following diagram provides a visual summary of key SAR findings for the 3-benzazepine scaffold.

Caption: Key Structure-Activity Relationships of the 3-Benzazepine Scaffold.

Dopamine Receptor Activity

-

D₁ Receptor: The 3-benzazepine class includes potent D₁ agonists and antagonists.

-

Agonists: A catechol moiety (7,8-dihydroxy) is often critical for D₁ agonism, as seen in compounds like Fenoldopam. A 1-phenyl group is also a common feature.[3]

-

Antagonists: High-affinity D₁ antagonists like SCH-23390 feature an 8-chloro and 7-hydroxy substitution pattern, along with a 5-phenyl group.[3][8] The antagonist activity of these compounds makes them valuable tools for studying dopamine signaling and potential antipsychotics.[8]

-

-

D₃ Receptor: This receptor is a key target for addiction and mood disorders.[9] Specific structural modifications can impart high affinity and selectivity for the D₃ receptor over the closely related D₂ receptor. Starting from known D₃ antagonists, researchers have identified 2,3,4,5-tetrahydro-1H-3-benzazepines with high D₃ receptor affinity (pKi > 8.0) and over 100-fold selectivity versus the D₂ receptor.[4] This selectivity is crucial for avoiding the extrapyramidal side effects associated with D₂ antagonism.[9][10]

Serotonin Receptor Activity

-

5-HT₂ Receptors: Many 3-benzazepines act as agonists at serotonin 5-HT₂ receptors, often with a preference for the 5-HT₂₋ subtype over the 5-HT₂ₐ subtype.[3] The anorectic drug Lorcaserin (Belviq), an 8-chloro-1-methyl-substituted 3-benzazepine, is a prime example of a selective 5-HT₂₋ receptor agonist.[3] This activity is valuable for treating obesity and potentially other disorders involving serotonergic dysregulation.

Quantitative SAR Data Summary

The following table summarizes the binding affinities of representative 3-benzazepine analogs, illustrating the impact of structural modifications.

| Compound Name | Key Structural Features | D₁ Ki (nM) | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) | Primary Activity |

| SKF-38393 | 7,8-dihydroxy, 1-phenyl | ~10-50 | >1000 | - | - | D₁-like Agonist[3] |

| Fenoldopam | 7,8-dihydroxy, 6-chloro, 1-(4-hydroxyphenyl) | ~10-30 | >1000 | - | - | D₁-like Agonist[3] |

| SCH-23390 | 7-hydroxy, 8-chloro, N-methyl, 5-phenyl | 0.5 - 1.3 | ~880 | ~30 | - | D₁ Antagonist[3][8] |

| Lorcaserin | 8-chloro, 1-methyl | >1000 | >1000 | ~100 | ~15 | 5-HT₂₋ Agonist[3] |

| Analog 20 [4] | 3-acetamido-2-fluorocinnamide derivative | - | >1000 | - | - | D₃ Antagonist (pKi=8.4) |

Pharmacological Evaluation Workflow

A systematic approach is required to characterize the pharmacological profile of novel analogs. This involves a tiered screening cascade, from initial binding assays to functional characterization and in vivo studies.

Experimental Workflow Diagram

Caption: Pharmacological Evaluation Workflow for Novel 3-Benzazepine Analogs.

Protocol: Radioligand Binding Assay for D₁ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D₁ receptor.

Objective: To quantify the binding affinity of a novel 7-methoxy-3-benzazepine analog at the D₁ receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D₁ receptor.

-

Radioligand: [³H]SCH-23390 (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Butaclamol (10 µM) or unlabeled SCH-23390 (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 10 pM.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]SCH-23390 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL cell membranes (5-10 µg protein).

-

Non-Specific Binding (NSB): 50 µL Butaclamol (10 µM), 50 µL [³H]SCH-23390, and 100 µL cell membranes.

-

Test Compound: 50 µL of test compound dilution, 50 µL [³H]SCH-23390, and 100 µL cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - NSB (DPM).

-

Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).

-

Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Therapeutic Applications and Future Directions